Simeton
Overview
Description
Simeton, also known as N2,N4-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine, is a synthetic herbicide belonging to the triazine class. It is primarily used to control a wide variety of common weeds, including annual grasses and broad-leaved weeds. This compound is absorbed through the roots and foliage of plants and inhibits photosynthesis, making it an effective selective and systemic herbicide .
Preparation Methods
Simeton can be synthesized through a series of chemical reactions involving triazine derivatives. The synthetic route typically involves the reaction of cyanuric chloride with ethylamine and methanol under controlled conditions. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained. Industrial production methods for this compound involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield .
Chemical Reactions Analysis
Simeton undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and activities.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include acids, bases, and other nucleophiles.
Hydrolysis: this compound can be hydrolyzed in the presence of water, leading to the breakdown of the compound into simpler molecules.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Simeton has several scientific research applications, including:
Chemistry: Used as a model compound in studying the behavior of triazine herbicides and their interactions with various reagents.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential use in developing new drugs and therapeutic agents due to its unique chemical structure.
Industry: Utilized in the development of new herbicidal formulations and as a reference standard in analytical chemistry .
Mechanism of Action
Simeton exerts its herbicidal effects by inhibiting photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, preventing the transfer of electrons and disrupting the production of energy required for plant growth. This leads to the death of the targeted weeds. The molecular targets involved in this process include the D1 protein of the photosystem II complex .
Comparison with Similar Compounds
Simeton is similar to other triazine herbicides, such as atrazine, simazine, and terbumeton. it is unique due to its specific chemical structure, which includes a methoxy group at the 6-position of the triazine ring. This structural difference can influence its herbicidal activity and environmental behavior. Similar compounds include:
Atrazine: Another triazine herbicide with a similar mode of action but different chemical structure.
Simazine: A closely related compound with similar uses and properties.
Terbumeton: A triazine herbicide with a different substitution pattern on the triazine ring .
Properties
IUPAC Name |
2-N,4-N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMKLBXTLTVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042388 | |
Record name | 2,4-Bis(ethylamino)-6-methoxy-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673-04-1 | |
Record name | Simeton | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Simeton [BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simeton | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Bis(ethylamino)-6-methoxy-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIMETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387DQL493M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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